Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15890839
InChI: InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)22-5/h6,9,12H,7-8,10-11H2,1-5H3
SMILES:
Molecular Formula: C16H26N4O3
Molecular Weight: 322.40 g/mol

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC15890839

Molecular Formula: C16H26N4O3

Molecular Weight: 322.40 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate -

Specification

Molecular Formula C16H26N4O3
Molecular Weight 322.40 g/mol
IUPAC Name tert-butyl N-[1-(2-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate
Standard InChI InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)22-5/h6,9,12H,7-8,10-11H2,1-5H3
Standard InChI Key FDLRLJPHVHYIBA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)OC

Introduction

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is a complex organic compound featuring a unique combination of structural elements, including a tert-butyl group, a piperidine ring, and a methoxypyrimidine moiety. This compound is classified as a carbamate, which indicates the presence of a carbamate functional group (-NHCOO-) attached to the piperidine nitrogen. The molecular formula of this compound is C16H26N4O3, with a molecular weight of approximately 322.40 g/mol .

Synthesis

The synthesis of tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps, which may vary depending on the specific laboratory protocols and desired yields. Generally, the synthesis of such compounds requires careful selection of starting materials and conditions to ensure efficient formation of the desired product.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting biological pathways modulated by pyrimidine and piperidine derivatives. It may serve as an intermediate in synthesizing more complex pharmaceutical agents.

Interaction Studies

Interaction studies involving tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate are crucial for understanding its pharmacokinetic properties and potential interactions with biological macromolecules. These studies typically evaluate binding affinities to specific receptors or enzymes relevant to therapeutic targets.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, including variations in the position of methoxy substitution on the pyrimidine ring or differences in functional groups attached to the piperidine ring. These variations can lead to distinct biological properties and reactivity patterns.

Compound NameMolecular FormulaKey Features
Tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamateN/ADifferent methoxy position on pyrimidine
1-(2-Methoxy-pyrimidin-5-yl)-piperidin-4-amineN/ALacks carbamate functionality
1-(2-Methoxy-pyrimidin-3-yl)-piperidin-4-oneN/AKetone instead of carbamate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator